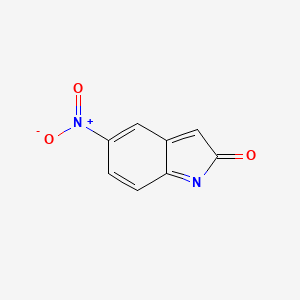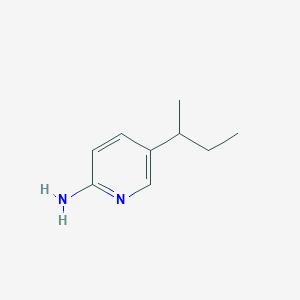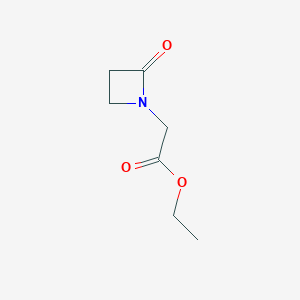
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzoic acid core substituted with a methyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of 2-bromo-5-methylbenzoic acid with 2-pyridylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring .
Scientific Research Applications
(5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Pyridin-2-yl)benzoic acid: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methyl-2-(pyridin-3-yl)benzoic acid:
2-(Pyridin-4-yl)benzoic acid: The pyridinyl group is positioned differently, which can influence its interaction with molecular targets.
Uniqueness: (5-Methyl-2-(pyridin-2-yl)phenyl)carboxylic acid is unique due to the specific positioning of its substituents, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-5-6-10(11(8-9)13(15)16)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16) |
InChI Key |
OODOMHMVDHFKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)
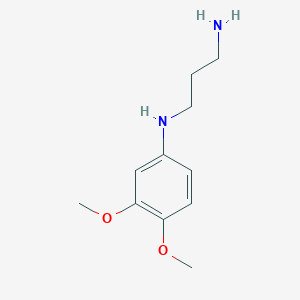
![4-[Bis(2-chloroethyl)amino]benzoyl chloride](/img/structure/B8567096.png)
![1-[4-(Tributylstannyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B8567100.png)

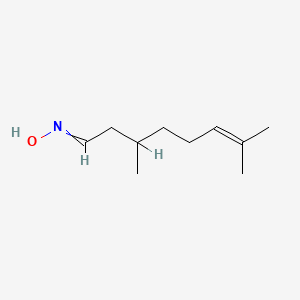
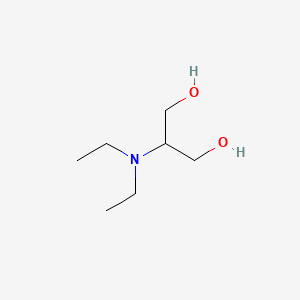
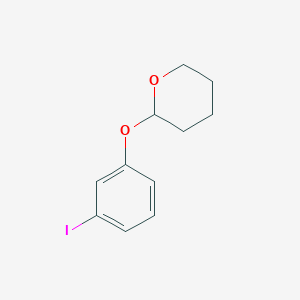
![Methyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8567139.png)
![1-[3-(Octyloxy)propyl]azepan-2-one](/img/structure/B8567150.png)
